molecular formula C17H14N2O2 B2414996 (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide CAS No. 478039-42-8

(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide

Cat. No.: B2414996
CAS No.: 478039-42-8
M. Wt: 278.311
InChI Key: FYCACGGNHRQOPR-BQYQJAHWSA-N
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Description

(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide is a synthetic organic compound featuring a quinolinyl-propenamide core structure, closely related to other biologically active quinoline derivatives. This compound is presented as a high-purity chemical entity for research purposes exclusively. Compounds within this structural family, characterized by the (E)-3-(3-quinolinyl)-2-propenamide backbone, are of significant interest in medicinal chemistry and drug discovery for their potential to interact with various biological targets. Related acrylamide derivatives have demonstrated potent bioactivity in scientific studies; for instance, certain furan-acrylamide compounds have been identified as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR), showing specific antidepressant activity in preclinical models . The structural features of this compound—including the planar quinoline moiety, the rigid (E)-configured propenamide linker, and the furylmethyl group—are known to be critical for molecular recognition and binding affinity in similar molecules. This reagent is intended for use in pharmaceutical research, biochemical assay development, and structure-activity relationship (SAR) studies to explore new therapeutic avenues. It is supplied with comprehensive analytical data to ensure identity and purity. (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-3-quinolin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(19-12-15-5-3-9-21-15)8-7-13-10-14-4-1-2-6-16(14)18-11-13/h1-11H,12H2,(H,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCACGGNHRQOPR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide in high purity?

  • Methodological Answer : Synthesis requires multi-step reactions, starting with coupling the quinoline moiety to the propenamide backbone. Critical steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates.
  • Temperature control : Maintain 60–80°C during amide bond formation to avoid side reactions.
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to preserve the furylmethyl amine during conjugation .
    • Characterization : Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity (>95%) using HPLC .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants). For example, the trans-configuration (E) of the propenamide group shows a coupling constant J = 15–16 Hz in ¹H NMR .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 321.1342).
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using UV-active spots and solvent systems like chloroform:methanol (9:1) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • Target selection : Prioritize kinases or receptors (e.g., EGFR, TLR4) due to the quinoline moiety’s known affinity .
  • In vitro assays :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity measurement).
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield without compromising stereochemical integrity?

  • Methodological Answer :

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Heck coupling to enhance E-isomer selectivity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .

Q. What strategies are recommended to resolve contradictions between computational predictions and experimental binding affinities?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Refine docking models by incorporating solvent effects and flexible binding pockets. For example, discrepancies in quinoline-binding pocket interactions may arise from protonation state variations .
  • Isothermal Titration Calorimetry (ITC) : Validate binding thermodynamics (ΔG, ΔH) to reconcile computational ΔG predictions .
  • Mutagenesis studies : Identify critical residues in target proteins (e.g., kinase active sites) to clarify steric/electronic mismatches .

Q. How to design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .
  • In vivo pharmacokinetics : Assess bioavailability and metabolite formation using LC-MS/MS in rodent models, focusing on furylmethyl group stability .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Dose-response normalization : Use Hill slope analysis to differentiate between target-specific effects and off-target toxicity.
  • Membrane permeability assays : Measure cellular uptake via LC-MS to correlate intracellular concentration with efficacy .
  • Resistance profiling : Test in drug-resistant lines (e.g., P-glycoprotein overexpressors) to evaluate efflux pump involvement .

Q. What advanced techniques can confirm the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to simulated gastric fluid (pH 2) and liver microsomes to identify degradation products .
  • Circular Dichroism (CD) : Monitor conformational changes in serum-containing media over 24h .
  • X-ray crystallography : Co-crystallize with serum albumin to assess binding and stabilization effects .

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